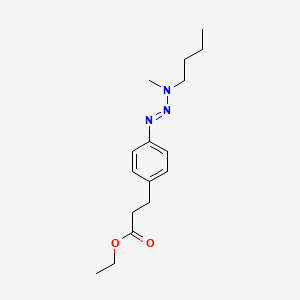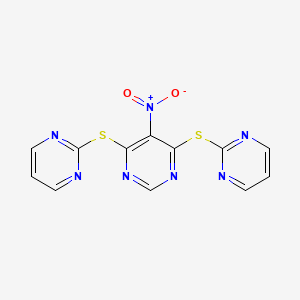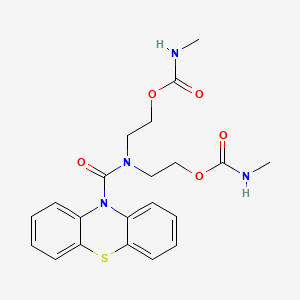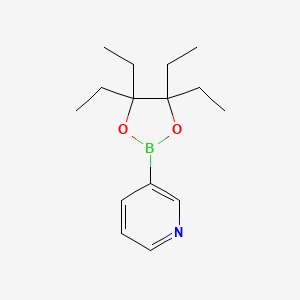![molecular formula C19H16N4O4S2 B14011414 4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid CAS No. 6637-37-2](/img/structure/B14011414.png)
4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfamoyl group, and a thiocarbamoylamino linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine to form the pyridin-2-ylsulfamoyl intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or thiocarbamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]amino]benzoic acid
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoylamino]benzoic acid
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]methylamino]benzoic acid
Uniqueness
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
6637-37-2 |
|---|---|
分子式 |
C19H16N4O4S2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H16N4O4S2/c24-18(25)13-4-6-14(7-5-13)21-19(28)22-15-8-10-16(11-9-15)29(26,27)23-17-3-1-2-12-20-17/h1-12H,(H,20,23)(H,24,25)(H2,21,22,28) |
InChI 键 |
USKLIJOJKWFTOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


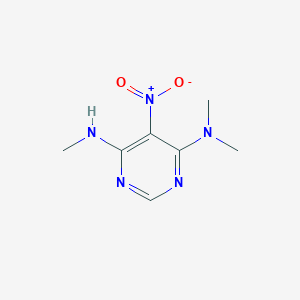
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
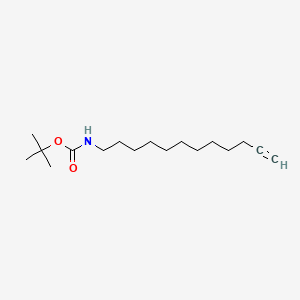

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
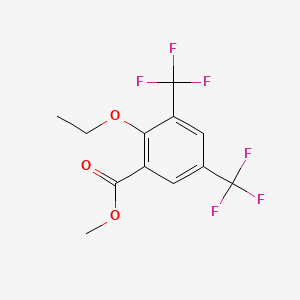
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
